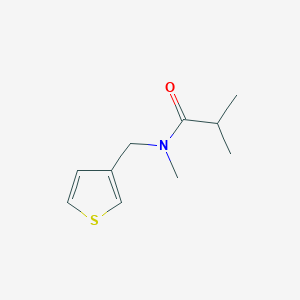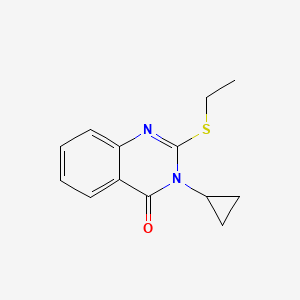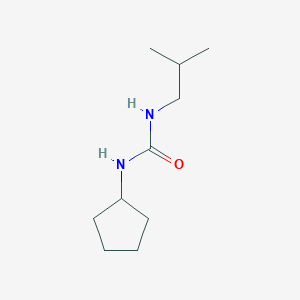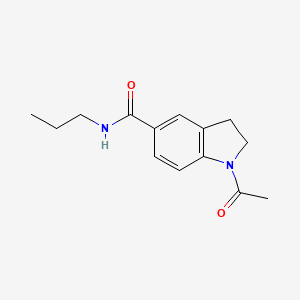
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. TMA-2 was first synthesized by a chemist named Sasha Shulgin in the 1960s, and it has since gained popularity among researchers for its potential applications in scientific research.
Mechanism of Action
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is thought to act primarily on the 5-HT2A receptor, which is a subtype of the serotonin receptor. By binding to this receptor, N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide can activate a cascade of signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. This can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide are not well understood, but it is believed to have similar effects to other psychedelic compounds such as LSD and psilocybin. These effects may include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a long half-life, which means that its effects can be studied over an extended period of time. However, one limitation is that N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its potential role in neuroscience research, particularly in the study of neural plasticity and the mechanisms of learning and memory. Additionally, further studies are needed to better understand the biochemical and physiological effects of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide and its potential risks and benefits.
Synthesis Methods
The synthesis of N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide involves the reaction of 2,4-dimethoxyphenylacetone with thiophen-3-ylmethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide in its pure form.
Scientific Research Applications
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide has been used in scientific research to study its effects on the central nervous system. It is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This can lead to altered perception, mood, and cognition.
properties
IUPAC Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-8(2)10(12)11(3)6-9-4-5-13-7-9/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOHEGXESFQGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(thiophen-3-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)




